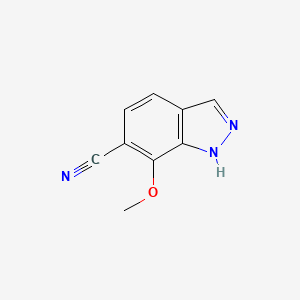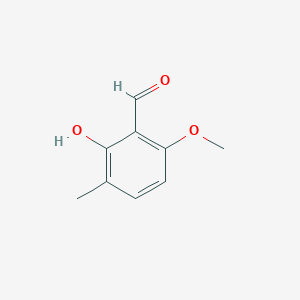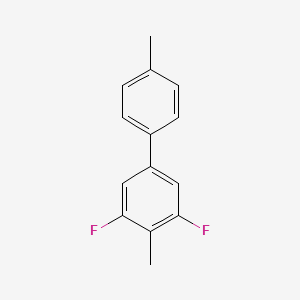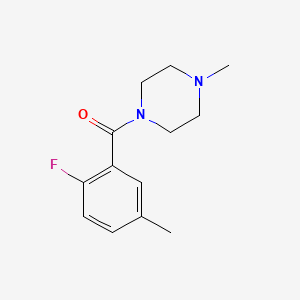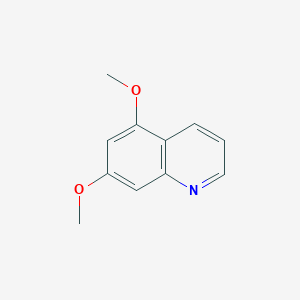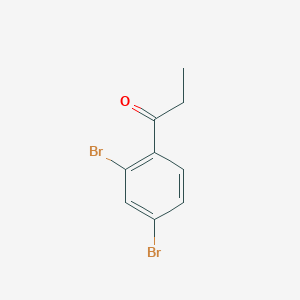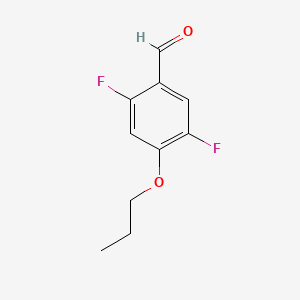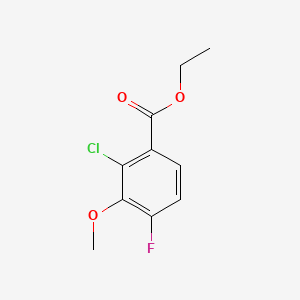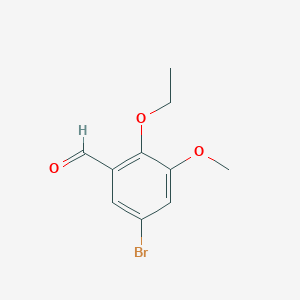
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL (R)-2-methylpiperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxy group, and a piperazine moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Piperazine Moiety: The piperazine ring is incorporated through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Final Coupling: The final step involves coupling the quinazoline intermediate with the 3-chloro-2-fluoroaniline derivative under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of suitable bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it could induce oxidative stress or cell cycle arrest in cancer cells, leading to apoptosis .
相似化合物的比较
Similar Compounds
4-Amino-2-chloro-3-fluorophenol: Shares similar halogenated phenyl groups.
Fluorinated Pyridines: Contains fluorine atoms and aromatic rings.
Uniqueness
What sets 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-YL ®-2-methylpiperazine-1-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazoline core is particularly significant in medicinal chemistry for designing kinase inhibitors and other therapeutic agents.
属性
分子式 |
C21H21ClFN5O3 |
|---|---|
分子量 |
445.9 g/mol |
IUPAC 名称 |
[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C21H21ClFN5O3/c1-12-10-24-6-7-28(12)21(29)31-18-8-13-16(9-17(18)30-2)25-11-26-20(13)27-15-5-3-4-14(22)19(15)23/h3-5,8-9,11-12,24H,6-7,10H2,1-2H3,(H,25,26,27)/t12-/m1/s1 |
InChI 键 |
DTTLIAUCEWLOSF-GFCCVEGCSA-N |
手性 SMILES |
C[C@@H]1CNCCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
规范 SMILES |
CC1CNCCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
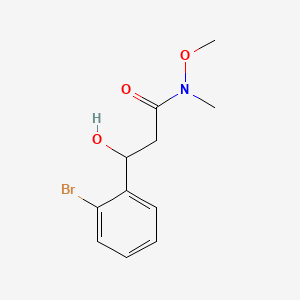
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)

